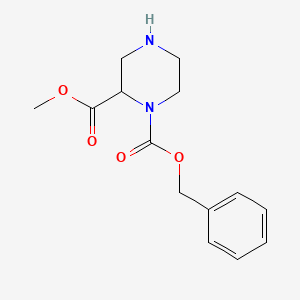
alpha-Methyl-L-valine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-L-valine hydrochloride is an off-white solid . It is used in the preparation of medicinal and herbicidal agents . The molecular formula is C6H13NO2 and the molecular weight is 131.17 .
Molecular Structure Analysis
The molecular structure of alpha-Methyl-L-valine hydrochloride consists of a central carbon atom bonded to a carboxyl group (COOH), an amino group (NH2), a hydrogen atom, and a methyl group (CH3). The molecule also contains a chiral center, which gives it its L-configuration .Chemical Reactions Analysis
In synthetic peptides, alpha-Methyl-L-valine (L-AMV) has been used to replace alpha-aminoisobutyric acid (Aib) residues to enhance their helical extent . The L-AMV-containing peptide exhibits a significantly stronger preference for conferring α-helical character .Physical And Chemical Properties Analysis
Alpha-Methyl-L-valine hydrochloride has a melting point of >225°C (dec.) and a predicted boiling point of 217.7±23.0 °C . It has a predicted density of 1.038±0.06 g/cm3 . It is slightly soluble in water .Applications De Recherche Scientifique
Peptide Synthesis
Alpha-Methyl-L-valine hydrochloride: is commonly used in the synthesis of peptides. It serves as an important building block for the creation of complex peptide chains, which are essential in the study of protein functions and interactions. The compound’s ability to form stable bonds and its compatibility with various reagents make it a valuable asset in peptide synthesis protocols .
Medicinal Chemistry
In medicinal chemistry, alpha-Methyl-L-valine hydrochloride is utilized for the development of novel therapeutic agents. Its structure is often incorporated into the design of drugs that target specific proteins or enzymes within the body, potentially leading to treatments for a range of diseases .
Herbicide Development
The compound’s unique properties are exploited in the field of agrochemistry, particularly in the development of herbicides. By interfering with the growth of unwanted plants, alpha-Methyl-L-valine hydrochloride -based herbicides can enhance crop yields and reduce agricultural waste .
Biomimetic Research
Alpha-Methyl-L-valine hydrochloride: plays a role in biomimetic research, where scientists create and study materials that imitate biological processes. Its incorporation into synthetic molecules can help in understanding and replicating complex biological mechanisms .
Chiral Resolution Agents
Due to its chiral nature, alpha-Methyl-L-valine hydrochloride is used as a resolving agent in the separation of enantiomers. This is crucial in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .
Structural Studies of Amino Acids
Researchers use alpha-Methyl-L-valine hydrochloride in structural studies to better understand the physical and chemical properties of amino acids. These studies can provide insights into the behavior of amino acids under various conditions, which is fundamental to the field of biochemistry .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Alpha-Methyl-L-Valine Hydrochloride is a derivative of the essential amino acid, Valine . Valine is a branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle growth and tissue repair . It is also a precursor in the penicillin biosynthetic pathway . .
Mode of Action
Valine, like other BCAAs, is known to interact with various enzymes and proteins involved in muscle metabolism and tissue repair .
Biochemical Pathways
Valine, and potentially Alpha-Methyl-L-Valine Hydrochloride, is involved in several biochemical pathways. Valine is part of the BCAA family, which are known to regulate skeletal muscle metabolism . The catabolism of valine starts with the removal of the amino group by transamination, giving alpha-ketoisovalerate, an alpha-keto acid, which is converted to isobutyryl-CoA through oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex .
Pharmacokinetics
It is known to be a solid, off-white compound with a slightly soluble property in water . Its melting point is greater than 225°C (decomposition), and it has a predicted boiling point of 217.7±23.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Valine is known to prevent the breakdown of muscle by supplying the muscles with extra glucose responsible for energy production during physical activity .
Propriétés
IUPAC Name |
(2S)-2-amino-2,3-dimethylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)6(3,7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXAGOKNORCIIB-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

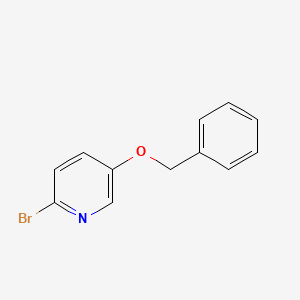

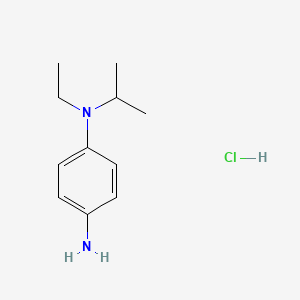
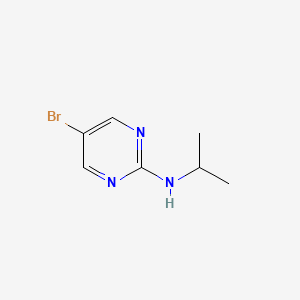
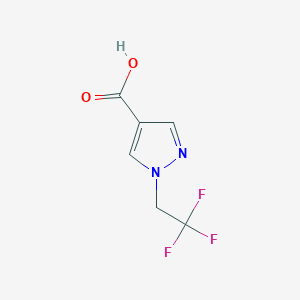
![[1-(Thiophen-2-yl)cyclohexyl]methanamine](/img/structure/B1285342.png)
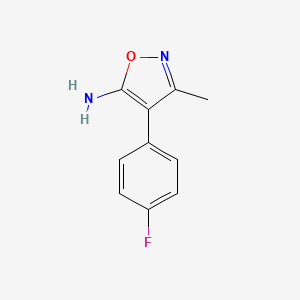
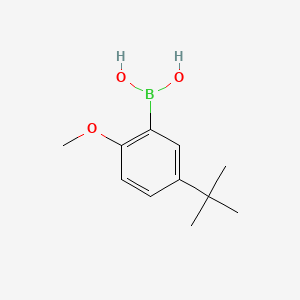
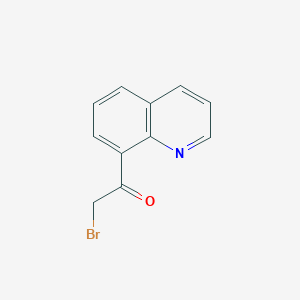
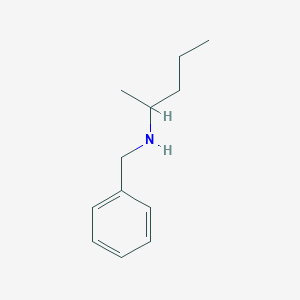
![4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285354.png)
